Structure Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Multi-Technique Spectroscopic and Crystallographic Approach
Structure Elucidation of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] The functionalization of this privileged heterocycle with a chiral dihydroxypropanoic acid moiety presents a molecule of significant interest, 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid, with potential applications in drug development as a novel chelating agent, metabolite, or bioactive compound. Unambiguous structural confirmation is the bedrock of any chemical research and development program, ensuring that biological and chemical findings are correctly attributed. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this target molecule, integrating a suite of modern analytical techniques. We will proceed with the logical and self-validating workflow an experienced analytical scientist would employ, moving from initial confirmation of molecular formula to the definitive determination of three-dimensional atomic arrangement.
Foundational Analysis: Molecular Formula and Functional Group Identification
The first step in characterizing any new chemical entity is to confirm its elemental composition and the presence of key functional groups. This foundational data provides the necessary constraints for interpreting more complex spectroscopic data.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: We begin with HRMS, not low-resolution MS, because obtaining an exact mass is critical.[2] It allows for the calculation of a unique elemental formula, distinguishing our target from potential isomers or compounds with the same nominal mass. This precision is paramount for establishing the molecular identity beyond doubt.[3][4]
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample must be fully dissolved to ensure efficient ionization.
-
Ionization: Utilize Electrospray Ionization (ESI) due to the polar nature of the molecule (carboxylic acid, hydroxyl groups, and nitrogen heterocycle). Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be run to maximize the chance of observing the molecular ion.
-
Mass Analyzer: Employ a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.[3]
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental formula based on the exact mass, with a mass accuracy tolerance of < 5 ppm.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Exact Mass (Calculated) | 222.0641 |
| Observed [M+H]⁺ | 223.0719 |
| Observed [M-H]⁻ | 221.0563 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the molecule's functional groups.[5][6] By identifying characteristic vibrational frequencies, we can quickly verify the presence of the hydroxyl (O-H), carboxylic acid (C=O and O-H), benzimidazole (N-H and C=N), and aromatic (C-H) moieties, confirming that the synthesis has likely produced a molecule with the expected components.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹. The Fourier transform is applied to the resulting interferogram to generate the frequency-domain spectrum.[9]
Data Presentation: Expected FTIR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400-3200 (Broad) | O-H Stretch | Hydroxyl groups and Carboxylic Acid |
| 3100-2800 (Broad) | N-H Stretch | Benzimidazole N-H |
| ~3050 | C-H Stretch | Aromatic C-H |
| 1725-1700 | C=O Stretch | Carboxylic Acid |
| 1620-1580 | C=N/C=C Stretch | Benzimidazole ring |
| 1475-1450 | C=C Stretch | Aromatic ring |
| ~1250 | C-O Stretch | Carboxylic Acid / Secondary Alcohol |
Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] A combination of 1D and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of protons, allowing us to piece together the molecular puzzle.
Workflow for NMR Analysis
Caption: Expected ¹H-¹H COSY correlations in the side chain.
Definitive Proof: Single-Crystal X-ray Diffraction (SC-XRD)
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, only SC-XRD can deliver an unambiguous, three-dimensional model of the molecule as it exists in the solid state. [11]It provides precise bond lengths, bond angles, and stereochemical information, serving as the ultimate validation of the structural hypothesis derived from spectroscopic methods. [12] Experimental Protocol: SC-XRD Analysis
-
Crystal Growth: High-quality single crystals are paramount. [13]Slow evaporation of a saturated solution of the compound is a common method. Solvents to be screened include ethanol, methanol, acetone, or solvent/anti-solvent pairs (e.g., ethanol/water).
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm, visually clear with no fractures) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibration. X-rays (e.g., from a Mo or Cu source) are directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated. [12][14]This process can take several hours.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, high-resolution structure.
Final Data Synthesis and Structure Confirmation
The structure of 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid is considered fully elucidated when a cohesive and self-validating narrative is constructed from all acquired data:
-
The elemental formula from HRMS must be consistent with the atom count from the final SC-XRD model and the integration and carbon count from NMR .
-
The functional groups identified by FTIR (hydroxyl, carboxylic acid, N-H) must be present in the NMR spectra at their characteristic chemical shifts and confirmed in the final SC-XRD structure.
-
The connectivity map derived from 2D NMR experiments must perfectly match the bond connectivity observed in the SC-XRD structure.
This multi-technique, cross-validating approach ensures the highest level of scientific integrity and provides an unshakeable foundation for any subsequent research or development activities involving this molecule.
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